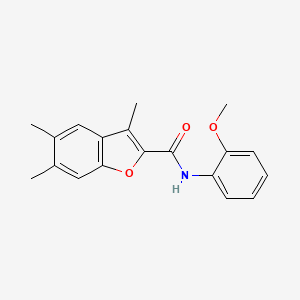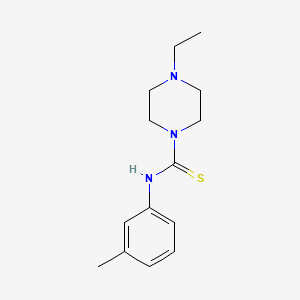
4-ethyl-N-(3-methylphenyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-(3-methylphenyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EMPTI and has a molecular formula of C14H22N2S. EMPTI belongs to the class of piperazine derivatives and is synthesized through a multi-step process.
作用機序
The mechanism of action of EMPTI is not fully understood. However, studies have shown that EMPTI can interact with various cellular targets such as DNA, enzymes, and receptors. EMPTI has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, EMPTI has been shown to interact with dopamine receptors, which may explain its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects
EMPTI has been shown to have various biochemical and physiological effects. Studies have shown that EMPTI can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the production of reactive oxygen species. In addition, EMPTI has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function.
実験室実験の利点と制限
EMPTI has several advantages for laboratory experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, EMPTI has been shown to have activity against various diseases, making it a promising candidate for drug development. However, there are some limitations to using EMPTI in laboratory experiments. The mechanism of action of EMPTI is not fully understood, and more research is needed to elucidate its cellular targets. In addition, EMPTI has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on EMPTI. One potential area of research is the development of EMPTI derivatives with improved activity and selectivity. Another area of research is the study of the mechanism of action of EMPTI, which may provide insights into its cellular targets and potential therapeutic applications. In addition, more research is needed to evaluate the safety and efficacy of EMPTI in vivo and in clinical trials. Overall, EMPTI is a promising compound that has the potential to be used in the treatment of various diseases.
合成法
The synthesis of EMPTI involves the reaction of 1-(3-methylphenyl)piperazine with ethyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure EMPTI. The synthesis of EMPTI is a complex process that requires expertise in synthetic chemistry.
科学的研究の応用
EMPTI has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. EMPTI has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, EMPTI has been shown to have neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
4-ethyl-N-(3-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-3-16-7-9-17(10-8-16)14(18)15-13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVMILYUDRQCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(3-methylphenyl)piperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

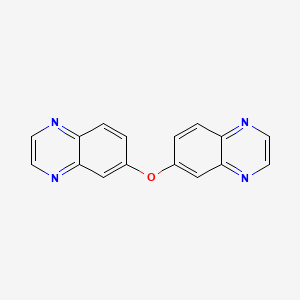

![5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5886921.png)
![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5886927.png)
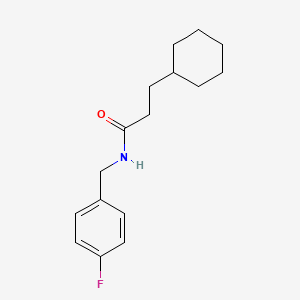


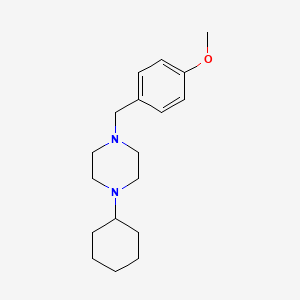

![ethyl 6,7,8-trifluoro-1-[formyl(methyl)amino]-4-oxo-1,4-dihydro-3-quinolinecarboxylate](/img/structure/B5886969.png)
![4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5886975.png)

![3-amino-N-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5886990.png)
